PTAD-PEG4-alkyne
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H32N4O9 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C23H32N4O9/c1-3-8-32-11-13-34-15-16-35-14-12-33-9-6-21(28)24-7-10-36-19-5-4-18(17-20(19)31-2)27-22(29)25-26-23(27)30/h1,4-5,17H,6-16H2,2H3,(H,24,28)(H,25,29)(H,26,30) |
InChI 键 |
WWMWQNARGRUYDG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCC#C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PTAD-PEG4-alkyne: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)phenyl)-1,2,4-triazolidine-3,5-dione (PTAD-PEG4-alkyne), a heterobifunctional linker revolutionizing the field of bioconjugation. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in tyrosine-selective protein modification and subsequent bioorthogonal ligation.
Core Concepts: Introduction to this compound
This compound is a powerful tool for creating precisely engineered bioconjugates. It features three key components:
-
A 4-Phenyl-3H-1,2,4-triazoline-3,5(dione) (PTAD) moiety: This group exhibits remarkable selectivity for the phenolic side chain of tyrosine residues on proteins and peptides. This "tyrosine-click" reaction is rapid and occurs under mild, biocompatible conditions.
-
A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides spatial separation between the conjugated molecules.
-
A terminal alkyne group: This functional handle enables the covalent attachment of a second molecule of interest—such as a drug, a fluorescent dye, or a biotin tag—through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
This unique combination of features makes this compound an invaluable reagent for applications ranging from the construction of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for imaging studies.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below:
SMILES: COC1=C(OCCNC(CCOCCOCCOCCOCC#C)=O)C=CC(N2C(NNC2=O)=O)=C1
A summary of its key physicochemical properties is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₂N₄O₉ | |
| Molecular Weight | 508.52 g/mol | |
| Appearance | Colorless oil or solid | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The use of this compound in bioconjugation is a two-step process: 1) tyrosine-selective labeling of the protein of interest, and 2) copper-catalyzed click chemistry to attach a payload. Detailed protocols for each step are provided below.
Tyrosine-Selective Protein Labeling with this compound
This protocol outlines the steps for the selective modification of tyrosine residues on a target protein using this compound. The process involves the in situ activation of the PTAD precursor (urazole) to its reactive triazolinedione form.
Materials:
-
This compound (or its urazole precursor)
-
Activating agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or a similar oxidizing agent.
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, Tris buffer, pH 6-9)
-
Quenching reagent (optional, e.g., excess tyrosine or tryptophan)
-
Purification system (e.g., size-exclusion chromatography columns)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound urazole precursor in anhydrous DMF (e.g., 10 mM).
-
Prepare a stock solution of the activating agent (e.g., DBDMH) in anhydrous DMF at an equimolar concentration to the PTAD precursor.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix equal volumes of the this compound urazole precursor and the activating agent stock solutions.
-
Vortex the mixture gently. A color change from colorless to a light cranberry red indicates the formation of the active PTAD reagent.
-
Place the activated PTAD reagent on ice and use it within 30 minutes for protein modification.
-
-
Protein Labeling Reaction:
-
To the activated this compound solution, add the protein solution. A 10-fold molar excess of the PTAD reagent relative to the protein is a good starting point. The protein concentration should be at least 1 mg/mL.
-
Gently mix the reaction and incubate at room temperature for up to 30 minutes. The reaction is typically complete within 5 minutes.
-
Note on Buffers: The reaction is efficient in various buffers such as PBS and Tris. However, if side reactions with lysine residues due to PTAD decomposition are a concern, the inclusion of Tris buffer can help scavenge the isocyanate by-products.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted PTAD reagent by adding an excess of a scavenger like free tyrosine or tryptophan.
-
Remove the excess, unreacted this compound and by-products to obtain the purified alkyne-modified protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand stock solution (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine, 100 mM in water)
-
Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule. The molar ratio will depend on the specific application and may require optimization, but a 10-fold molar excess of the azide reagent is a common starting point.
-
-
Preparation of the Catalyst Complex:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution.
-
PTAD Reagent for Tyrosine-Selective Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research probes.[1][2][3] While lysine and cysteine residues have traditionally been the primary targets for bioconjugation, there is a growing demand for methods to selectively modify other amino acids to expand the capabilities of protein engineering.[4][5] Tyrosine, with its unique phenolic side chain, presents an attractive target for selective bioconjugation. The development of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives has provided a powerful tool for the rapid and selective modification of tyrosine residues under mild, biocompatible conditions.
This technical guide provides an in-depth overview of PTAD as a reagent for tyrosine-selective bioconjugation. It covers the underlying reaction mechanism, experimental protocols, quantitative data on reaction efficiency, and applications in drug development and biotechnology.
Mechanism of Tyrosine-Selective Bioconjugation
The reaction between PTAD and the phenolic side chain of tyrosine is classified as a "tyrosine-click" reaction, proceeding via an electrophilic aromatic substitution mechanism. The electron-deficient nitrogen atoms of the triazolinedione ring of PTAD are highly electrophilic and react with the electron-rich aromatic ring of tyrosine. This reaction is highly selective for tyrosine, with minimal off-target reactivity towards other amino acids such as lysine and tryptophan under optimized conditions. The resulting covalent linkage is exceptionally stable across a wide range of pH values, temperatures, and in human blood plasma, making it more robust than commonly used maleimide-based linkages.
Two potential mechanisms have been proposed for the PTAD-tyrosine conjugation: a concerted Ene-type reaction and a stepwise electrophilic aromatic substitution (SEAr)-type mechanism. The wide pH tolerance of the reaction suggests that the Ene-type pathway is the predominant mechanism.
Caption: General reaction scheme for the tyrosine-selective bioconjugation with PTAD.
Data Presentation: Quantitative Analysis of PTAD Bioconjugation
The efficiency of PTAD-mediated bioconjugation is influenced by several factors, including pH, solvent, and the specific PTAD derivative used. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Conditions | Source |
| Reaction Time | < 5 minutes | Phosphate buffer/acetonitrile (1:1), pH 7 | |
| pH Range | 2 - 10 | Bovine Serum Albumin (BSA) | |
| Yield at pH 2 | 52% | Electron-rich phenoxy ether PTAD derivatives on BSA | |
| Yield at pH 7-10 | 85-98% | Electron-rich phenoxy ether PTAD derivatives on BSA | |
| Yield with MTAD | 57% (isolated) | Reaction with N-acyl tyrosine methyl amide | |
| Yield with PTAD | Quantitative | Reaction with N-acyl tyrosine methyl amide | |
| Peptide Labeling Yield | ~60% | 3.0 equivalents of PTAD, 6% MeCN/phosphate buffer (pH 7) |
| Stability Condition | Conjugate Recovery | Source |
| Acidic (10% HCl in MeOH, 24h) | 89% | |
| Basic (10% NaOH in MeOH, 24h) | Quantitative | |
| High Temperature (120°C, neat, 1h) | Quantitative |
Experimental Protocols
Synthesis of PTAD Reagent
A practical synthesis of PTAD was published in 1971. The process begins with the reaction of hydrazine and diethyl carbonate, followed by a reaction with phenyl isocyanate to form 4-Phenyl-1-carbethoxysemicarbazide. This intermediate is then cyclized with a base to yield 4-Phenylurazole, which is subsequently oxidized with tert-butyl hypochlorite to produce PTAD.
For bioconjugation applications, PTAD derivatives containing functional handles like azides or alkynes are often synthesized. These are typically prepared from the corresponding anilines.
References
- 1. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 4. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 5. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
The Solubility and Stability of PTAD-PEG4-Alkyne: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of bifunctional linkers is paramount for the successful design and synthesis of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. This technical guide provides an in-depth analysis of the solubility and stability of PTAD-PEG4-alkyne, a heterobifunctional linker integral to advancements in bioconjugation.
Overview of this compound
This compound is a versatile linker molecule employed in the field of bioconjugation. It features a 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) moiety for selective reaction with tyrosine residues on proteins, a polyethylene glycol (PEG4) spacer to enhance solubility and flexibility, and a terminal alkyne group for subsequent "click" chemistry reactions. This combination of functionalities allows for precise and stable conjugation of payloads, such as cytotoxic drugs or imaging agents, to antibodies or other proteins.
Solubility Profile
The solubility of this compound is a critical factor for its handling, reaction efficiency, and the overall properties of the resulting bioconjugate. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in a range of solvents.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 245.81 | Requires ultrasonic agitation. The use of new, anhydrous DMSO is recommended as the compound is hygroscopic. |
Qualitative Solubility
This compound is also reported to be soluble in other common organic solvents such as methanol (MeOH) and dimethylformamide (DMF). The PEG spacer generally enhances solubility in aqueous solutions, a beneficial characteristic for bioconjugation reactions which are often performed in aqueous buffers.
Stability Profile
The stability of the linker is crucial for the integrity of the final bioconjugate, both during the synthesis and in biological systems. The stability of this compound can be considered in terms of the intact molecule and the resulting linkage formed upon conjugation.
Storage and Handling
For long-term storage, it is recommended to keep this compound at -20°C for up to one month or at -80°C for up to six months to prevent degradation. The PTAD moiety requires activation prior to conjugation, and the activated form is less stable and should be used immediately.
Linkage Stability
The bond formed between the PTAD group and a tyrosine residue is notably stable under a variety of conditions. This linkage has been shown to be resistant to fluctuations in pH and temperature. Furthermore, the PTAD-tyrosine bond exhibits greater stability in human blood plasma compared to more traditional maleimide-based linkages, which is a significant advantage for in vivo applications of the resulting ADCs. The alkyne group is a stable functional group that can withstand various reaction conditions before its intended use in click chemistry.
Experimental Protocols
While specific, validated protocols for testing the solubility and stability of this compound are not extensively published, the following are generalized methodologies based on standard practices for similar compounds.
Protocol 1: Determination of Aqueous Solubility by UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifugation: Centrifuge the samples to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and measure its absorbance at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of the dissolved compound using a standard curve generated from known concentrations of this compound. The highest concentration that remains fully dissolved is considered the solubility under those conditions.
Protocol 2: Assessment of Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound in various relevant media (e.g., different pH buffers, plasma, organic solvents).
-
Incubation: Incubate the samples under different conditions (e.g., varying temperatures, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: If necessary, quench the reaction (e.g., by adding a strong solvent like acetonitrile) to stop further degradation.
-
HPLC Analysis: Analyze the samples using a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a suitable column and a UV detector.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation rate and half-life can be calculated by plotting the percentage of the remaining compound against time.
Visualizing Workflows and Molecular Properties
Diagrams can aid in understanding the experimental workflow and the structure-property relationships of this compound.
Methodological & Application
Application Notes and Protocols for Optimal Labeling with PTAD-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. PTAD-PEG4-Alkyne is a powerful bioconjugation reagent that enables the rapid and highly selective labeling of tyrosine residues. The reagent consists of three key components: a 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) group for tyrosine-specific reaction, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and a terminal alkyne group for subsequent bioorthogonal "click" chemistry. This two-step labeling strategy provides a versatile platform for attaching a wide array of functionalities, such as fluorophores, affinity tags, or drug molecules, to biomolecules with high precision.
These application notes provide a comprehensive guide to the optimal reaction conditions for labeling biomolecules with this compound and subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reaction Mechanism
The labeling process occurs in two distinct stages. First, the PTAD moiety reacts with the phenolic side chain of a tyrosine residue through a rapid and selective ene-type reaction. This is followed by a copper(I)-catalyzed click reaction between the incorporated alkyne and an azide-functionalized molecule of interest.
Diagram: PTAD-Tyrosine Reaction and Subsequent Click Chemistry
Caption: Overall workflow for two-step protein labeling.
Optimizing PTAD-Tyrosine Reaction Conditions
The efficiency of the PTAD-tyrosine conjugation is influenced by several factors, including pH, solvent, stoichiometry, and reaction time. The reaction is generally very fast, often reaching completion in under 5-15 minutes at room temperature.
Data Presentation: Influence of Reaction Parameters on Labeling Efficiency
The following table summarizes quantitative data from studies on PTAD-bioconjugation, providing insights into expected labeling efficiencies under various conditions. Note that efficiencies can be highly dependent on the specific protein, the accessibility of tyrosine residues, and the specific PTAD derivative used.
| Parameter | Condition | Substrate | Labeling Efficiency/Yield | Reference |
| pH | pH 2 | Bovine Serum Albumin (BSA) | ~37% | |
| pH 7 | N-acyl tyrosine methyl amide | Quantitative | ||
| pH 7.4 | Bovine Serum Albumin (BSA) | 96% (with rhodamine-PTAD) | ||
| pH 10 | Bovine Serum Albumin (BSA) | ~98% | ||
| Stoichiometry | 1.1 equivalents PTAD | N-acyl tyrosine methyl amide | Quantitative | |
| 3 equivalents PTAD-alkyne | Peptide with competing residues | ~60% | ||
| 30 equivalents PTAD derivatives | Human Serum Albumin (HSA) | 4 to 8 modified residues | ||
| Solvent | 6% MeCN in phosphate buffer (pH 7) | Peptide | ~60% | |
| 50% MeCN in phosphate buffer (pH 7) | N-acyl tyrosine methyl amide | Quantitative (<5 min) | ||
| Side Reaction | Aqueous Buffer | Peptides/Proteins | Potential for isocyanate byproduct formation | |
| Side Reaction Mitigation | 100 mM Tris Buffer | Peptides/Proteins | Isocyanate byproduct is scavenged |
Experimental Protocols
Protocol 1: Tyrosine Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound. Optimization of the protein and this compound concentrations, as well as the molar excess of the labeling reagent, may be required for optimal results with a specific protein.
Materials:
-
Protein of interest containing accessible tyrosine residues
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS) or 100 mM Tris buffer, pH 7.4 (Tris buffer is recommended to scavenge potential isocyanate byproducts)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or appropriate size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. The PTAD reagent is moisture-sensitive and should be handled accordingly.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 5- to 20-fold molar excess of this compound over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes. The reaction is typically very rapid.
-
Purification: Remove the excess, unreacted this compound and any byproducts by passing the reaction mixture through a desalting column or by performing SEC. The buffer should be exchanged to one suitable for the subsequent click chemistry step and for the stability of the protein (e.g., PBS).
-
Characterization (Optional): The extent of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.
**Diagram: Experimental Workflow for PTAD Label
Application Notes and Protocols for Live Cell Labeling using PTAD-PEG4-alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTAD-PEG4-alkyne is a powerful chemoselective tool for the labeling of tyrosine residues on proteins within a live cell context. This heterobifunctional linker consists of three key components: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group for rapid and selective reaction with the phenolic side chain of tyrosine, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for subsequent bioorthogonal "click" chemistry.
The "tyrosine-click" reaction is a bioorthogonal ligation that proceeds under mild, physiological conditions without the need for a metal catalyst, making it highly suitable for live-cell applications. Following the initial tyrosine labeling, the alkyne handle can be utilized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules. This two-step labeling strategy allows for the specific visualization and analysis of tyrosine-containing proteins and their roles in dynamic cellular processes.
These application notes provide a comprehensive guide to using this compound for live cell labeling experiments, including detailed protocols, data presentation guidelines, and diagrams to illustrate the workflow and underlying principles.
Principle of the Method
The live cell labeling strategy using this compound involves a two-step process:
-
Tyrosine-Specific Labeling: Live cells are incubated with this compound. The electron-deficient PTAD moiety reacts selectively with the electron-rich phenol ring of accessible tyrosine residues on cellular proteins through an ene-type reaction. This results in the covalent attachment of the PEG4-alkyne linker to the protein.
-
**Bioorthogonal "Click
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with PTAD-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the creation of ADCs using a tyrosine-reactive linker, PTAD-PEG4-alkyne. This heterobifunctional linker enables a two-step conjugation strategy involving a tyrosine-click reaction followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety of the linker chemoselectively reacts with the phenolic side chain of tyrosine residues on the antibody.[] This approach is advantageous as it targets native amino acids and can result in more homogeneous ADC products compared to lysine conjugation due to the lower abundance of surface-accessible tyrosine residues.[2] The terminal alkyne group on the linker then serves as a handle for the covalent attachment of an azide-modified cytotoxic drug via the highly efficient and bioorthogonal CuAAC reaction.[2][3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[4]
This protocol will detail the materials, experimental procedures for conjugation, purification, and characterization of the ADC, as well as a method for evaluating its in vitro cytotoxicity.
Experimental Workflow Overview
The overall process for creating an ADC with this compound involves a sequential two-step conjugation followed by purification and characterization.
Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.
Experimental Protocols
Part 1: Modification of Antibody with this compound
This part of the protocol describes the reaction of the PTAD moiety of the linker with tyrosine residues on the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer
-
Amine-free reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Size-exclusion chromatography (SEC) column (e.g., G-25) for purification
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess.
-
-
Tyrosine-Click Reaction:
-
In a reaction tube, add the antibody solution.
-
To prevent potential side reactions, it is advisable to add a small amount of Tris buffer to the reaction medium.
-
Add the this compound stock solution to the antibody solution to achieve a final molar excess of the linker (typically 5-20 fold). The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 5-30 minutes with gentle mixing. The reaction is often rapid.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove the excess, unreacted this compound linker using a desalting or size-exclusion chromatography (SEC) column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the alkyne-modified antibody. The protein concentration can be determined by measuring the absorbance at 280 nm.
-
Part 2: Conjugation of Azide-Modified Drug via CuAAC
This section details the "click chemistry" reaction to conjugate the azide-modified cytotoxic drug to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody from Part 1
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar water-soluble Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO or DMF for dissolving the drug
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or HIC)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the azide-modified drug in DMSO or DMF.
-
-
Copper(I) Catalyst Complex Formation:
-
In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the Cu(I) complex. Allow it to stand for a few minutes.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug. The molar ratio of drug to antibody is typically in the range of 4:1 to 10:1.
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 1-2 mM CuSO4 is often a good starting point.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted drug, catalyst, and other reagents. This can be achieved using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEC).
-
Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff (e.g., 50 kDa).
-
Part 3: Characterization of the ADC
After purification, the ADC must be characterized to determine its critical quality attributes, most notably the drug-to-antibody ratio (DAR).
Methods for DAR Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug. Unconjugated antibodies elute first, followed by ADCs with increasing numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS allows for the direct determination of the molecular weight of the different drug-loaded species. The DAR can be calculated from the deconvoluted mass spectrum.
-
UV-Vis Spectrophotometry: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of the antibody and drug can be determined, and the DAR calculated. This requires knowledge of the extinction coefficients of both the antibody and the drug.
Data Presentation: Example ADC Characterization
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-UV | 3.8 |
| Purity | SEC-UV | >95% |
| Monomer Content | SEC-UV | >98% |
| Free Drug Level | RP-HPLC | <1% |
Part 4: In Vitro Cytotoxicity Assay
The biological activity of the ADC is assessed by evaluating its cytotoxicity against cancer cell lines that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and the free cytotoxic drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period of 48 to 144 hours at 37°C.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the concentration and fitting the data to a dose-response curve.
-
Data Presentation: Example In Vitro Cytotoxicity Data
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| ADC | BT-474 (HER2-positive) | 1.5 |
| ADC | MCF-7 (HER2-negative) | >1000 |
| Unconjugated Antibody | BT-474 (HER2-positive) | No effect |
| Free Cytotoxic Drug | BT-474 (HER2-positive) | 0.5 |
| Free Cytotoxic Drug | MCF-7 (HER2-negative) | 0.6 |
Logical Relationships in ADC Synthesis
The synthesis of an ADC using the this compound linker follows a logical progression of chemical reactions and purification steps, each dependent on the successful completion of the previous one.
Caption: Logical flow diagram of the ADC synthesis and quality control process.
Conclusion
The use of this compound provides a robust method for the site-selective conjugation of cytotoxic drugs to tyrosine residues on monoclonal antibodies. This protocol outlines the key steps for the synthesis, purification, and characterization of such ADCs. The two-step approach, combining a tyrosine-click reaction with copper-catalyzed azide-alkyne cycloaddition, offers a high degree of control over the conjugation process. Careful execution of these protocols and thorough characterization are essential for the development of safe and effective antibody-drug conjugates for therapeutic applications.
References
Application Notes and Protocols: PTAD-PEG4-Alkyne Click Chemistry with Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable conjugation of molecules to proteins is a cornerstone of modern biotechnology and drug development. This document provides detailed application notes and protocols for the use of PTAD-PEG4-Alkyne in conjunction with azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The described methodology leverages a two-step approach for site-specific protein modification. First, a protein of interest is functionalized with an azide group. Subsequently, the PTAD (4-phenyl-3,5-dioxo-1,2,4-triazolidin-4-yl) moiety of the this compound linker selectively reacts with accessible tyrosine residues on a separate protein or biomolecule. The alkyne group is then available for a highly efficient and specific click reaction with the azide-modified protein, forming a stable triazole linkage. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making this a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).
These protocols are designed to guide researchers through the process of preparing azide-modified proteins, performing the this compound click chemistry reaction, and characterizing the final conjugate.
Data Presentation
Table 1: PTAD-Tyrosine Reaction Efficiency
| Protein/Peptide | PTAD Reagent | Molar Excess of PTAD | Reaction Conditions | Yield/Conversion | Reference |
| N-acyl tyrosine methyl amide | PTAD | 1.1 equivalents | Sodium phosphate buffer (pH 7)/acetonitrile (1:1), RT, <5 min | Quantitative | |
| Peptide with competing Lys, Trp, His | PTAD derivative | 3.0 equivalents | 6% MeCN/phosphate buffer (pH 7), RT | ~60% (isolated) | |
| Bovine Serum Albumin (BSA) | Rhodamine-functionalized PTAD | 167 equivalents (5 mM) | pH 7.4, 15 min | 96% conversion | |
| Elastin-like Protein (ELP) | PTAD | 4-fold excess | 100 mM phosphate buffer (pH 8.0) / DMF (1:1) | ~80% modification of tyrosines |
Table 2: Stability of PTAD-Tyrosine and Triazole Linkages
| Linkage Type | Condition | Duration | Stability | Reference |
| PTAD-Tyrosine | Human blood plasma | 1 week | Stable | |
| PTAD-Tyrosine | 10% HCl or 10% NaOH | 1 week | Stable | |
| PTAD-Tyrosine | High Temperature (120 °C) | 1 week | Stable | |
| 1,2,3-Triazole | Physiological pH | Not specified | Resistant to hydrolysis and metabolic degradation |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Proteins
This protocol describes a general method for introducing azide groups into a protein via modification of lysine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azidoacetic Acid NHS Ester (or other suitable amine-reactive azide linker)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
Azide Linker Preparation: Dissolve the Azidoacetic Acid NHS Ester in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution. 3
Application Notes: Site-Specific Protein Modification with PTAD-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for developing protein therapeutics, diagnostic agents, and research probes. While traditional methods often target highly abundant residues like lysine or cysteine, they can result in heterogeneous products with compromised function. Targeting less abundant and often functionally important amino acids, such as tyrosine, offers a promising strategy for creating precisely defined and homogeneous bioconjugates.
PTAD-PEG4-alkyne is a heterobifunctional linker designed for the selective modification of tyrosine residues. It features three key components:
-
A 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety, which chemoselectively reacts with the phenolic side chain of tyrosine via a "tyrosine-click" reaction.
-
A terminal alkyne group, which serves as a bioorthogonal handle for subsequent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
-
A hydrophilic polyethylene glycol (PEG4) spacer, which enhances the solubility and flexibility of the linker in aqueous solutions.
This technology enables a two-step "tag-and-modify" approach that offers high selectivity for tyrosine, excellent stability of the resulting linkage, and the versatility to conjugate a wide array of molecules, making it ideal for applications in drug delivery, protein labeling, and diagnostics.
Principle of the Method
The modification strategy involves two sequential, bioorthogonal reactions.
Step 1: Tyrosine Labeling The process begins with the selective labeling of accessible tyrosine residues on the target protein with this compound. The PT
Application Notes and Protocols for Fluorescent Labeling of Proteins Using PTAD-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective fluorescent labeling of proteins on tyrosine residues using the bifunctional linker, PTAD-PEG4-alkyne. This method offers a powerful tool for a variety of applications, including the creation of antibody-drug conjugates (ADCs), visualization of cell surface proteins, and studying protein-protein interactions.
Introduction
The selective modification of proteins is a cornerstone of modern biological research and therapeutic development. The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety has emerged as a highly selective reagent for the modification of tyrosine residues under mild, biocompatible conditions. The this compound linker leverages this tyrosine-specific reactivity and incorporates a polyethylene glycol (PEG) spacer to enhance solubility and an alkyne handle for subsequent bioorthogonal "click" chemistry.[1] This two-step approach allows for the precise attachment of a wide range of fluorescent probes to proteins of interest.
Key Advantages:
-
Tyrosine Selectivity: PTAD reagents demonstrate high selectivity for tyrosine residues over other amino acids like cysteine and lysine.[1]
-
Biocompatible Conditions: The labeling reaction proceeds efficiently in aqueous buffers over a broad pH range without the need for heavy metal catalysts.[1]
-
Stable Linkage: The resulting tyrosine linkage is significantly more stable than commonly used maleimide-based linkages, showing resilience to extremes of pH, temperature, and plasma exposure.
-
Enhanced Solubility: The integrated PEG4 spacer improves the solubility and reduces aggregation of the labeled protein.
-
Versatile "Click" Handle: The terminal alkyne group allows for the attachment of any azide-modified fluorescent dye through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3]
Principle of the Method
The fluorescent labeling of proteins using this compound is a two-step process:
-
Tyrosine Ligation: The protein of interest is first reacted with this compound. The electron-deficient PTAD moiety reacts specifically with the electron-rich phenolic side chain of accessible tyrosine residues on the protein surface, forming a stable covalent bond.
-
Fluorescent Dye Conjugation (Click Chemistry): The alkyne-modified protein is then reacted with an azide-containing fluorescent dye in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the protein.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with this labeling methodology. Note that specific values can vary depending on the protein, fluorescent dye, and experimental conditions.
Table 1: Labeling Efficiency and Stoichiometry
| Parameter | Typical Range | Method of Determination | Notes |
| Labeling Efficiency (%) | 20 - 80% | Mass Spectrometry (LC-MS/MS), UV-Vis Spectroscopy | Efficiency is dependent on the number of accessible tyrosine residues and reaction conditions. |
| Drug-to-Antibody Ratio (DAR) | 1 - 4 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC) | For antibody labeling, a DAR of 2-4 is often optimal for therapeutic efficacy. |
| Stoichiometry Control | Moderate to High | Control of reagent stoichiometry and reaction time. | Site-specifically engineered antibodies can achieve higher homogeneity. |
Table 2: Photophysical Properties of Commonly Used Fluorescent Dyes
| Fluorescent Dye (Azide Derivative) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Brightness (ε x QY) | Photostability |
| Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92 | High | Moderate |
| Cy3 Azide | ~550 | ~570 | ~0.15 | Moderate | High |
| Alexa Fluor 647 Azide | ~650 | ~668 | ~0.33 | High | High |
| Cy5 Azide | ~649 | ~670 | ~0.28 | High | High |
Note: Photophysical properties can be influenced by the local environment of the dye on the protein surface.
Table 3: Signal-to-Noise Ratio (SNR) in Fluorescence Imaging
| Imaging Modality | Typical SNR | Factors Influencing SNR |
| Confocal Microscopy | 15 - >30 | Dye brightness and photostability, labeling density, detector sensitivity, laser power. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | High | Low background fluorescence from restriction of excitation to the cell-substrate interface. |
| Super-Resolution Microscopy (e.g., STED) | 5 - 20 | Requires highly photostable dyes. |
Experimental Protocols
Protocol 1: Labeling of a Monoclonal Antibody with this compound
This protocol provides a general procedure for the tyrosine-ligation of a monoclonal antibody. Optimization of reagent concentrations and reaction times may be necessary for different antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for antibody purification
-
Amicon Ultra centrifugal filter units (30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into PBS, pH 7.4, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could potentially react with PTAD decomposition byproducts.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Tyrosine Ligation Reaction:
-
To the antibody solution, add a 10-20 fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
To quench any potential isocyanate byproducts from PTAD decomposition, add a small amount of Tris buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
-
Purification of the Alkyne-Modified Antibody:
-
Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.
-
Alternatively, use centrifugal filter units to exchange the buffer and remove small molecule reagents.
-
-
Characterization:
-
Determine the protein concentration of the purified alkyne-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
Confirm successful conjugation and determine the degree of labeling (alkyne-to-antibody ratio) using mass spectrometry (LC-MS).
-
Protocol 2: Fluorescent Labeling of Alkyne-Modified Protein via CuAAC
This protocol describes the "click" reaction to attach an azide-functionalized fluorescent dye to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Fluorescent dye-azide conjugate
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column or centrifugal filter units for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the fluorescent dye-azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a freshly made 100 mM stock solution of sodium ascorbate in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL in PBS).
-
Add the fluorescent dye-azide stock solution to a final concentration of 20-100 µM (a 5-10 fold molar excess over the alkyne groups).
-
Prepare the copper catalyst premix: in a separate tube, mix the CuSO4 and THPTA stock solutions to achieve final reaction concentrations of 1 mM CuSO4 and 5 mM THPTA.
-
Add the copper catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove excess dye and reagents using a desalting column or SEC equilibrated with PBS, pH 7.4.
-
Alternatively, use centrifugal filter units for buffer exchange and purification.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (dye-to-protein ratio) using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorescent dye.
-
Confirm the purity and integrity of the labeled protein by SDS-PAGE and fluorescence imaging of the gel.
-
Application Example: Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. The activation of EGFR involves ligand binding, receptor dimerization, and autophosphorylation of specific tyrosine residues in its cytoplasmic tail, which then serve as docking sites for downstream signaling proteins. The tyrosine-selective nature of this compound labeling makes it an ideal tool to study EGFR biology.
Logical Workflow for Investigating EGFR Dimerization on the Cell Surface
This workflow describes how this compound could be used to label EGFR on live cells to study its dimerization upon ligand binding using fluorescence microscopy techniques such as Förster Resonance Energy Transfer (FRET).
EGFR Signaling Pathway
The following diagram illustrates a simplified overview of the EGFR signaling cascade, highlighting the central role of tyrosine phosphorylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of this compound- Inaccessible tyrosine residues- Incorrect buffer composition | - Increase the molar excess of the labeling reagent.- Denature the protein (if application allows) to expose more tyrosine residues.- Ensure the buffer is at the optimal pH (7.0-8.5) and free of primary amines during the PTAD reaction. |
| Protein Aggregation/Precipitation | - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions | - Keep the final DMSO concentration below 10% (v/v).- Perform the reaction at a lower temperature (4°C) for a longer duration.- Include stabilizing excipients in the buffer. |
| High Background Fluorescence | - Incomplete removal of excess fluorescent dye- Non-specific binding of the dye to the protein or sample | - Improve the purification method (e.g., use a larger SEC column, perform additional buffer exchanges).- Include a blocking step (e.g., with BSA) in imaging experiments.- Titrate down the concentration of the fluorescent dye-azide. |
| No "Click" Reaction | - Inactive copper(I) catalyst- Degraded sodium ascorbate | - Use a freshly prepared solution of sodium ascorbate.- Ensure the presence of a copper-chelating ligand like THPTA to stabilize the Cu(I) state.- Degas the reaction mixture to remove oxygen, which can oxidize Cu(I). |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PTAD Labeling and Minimizing Off-Target Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling when using 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant off-target labeling of lysine residues. What is the likely cause and how can I prevent it?
A1: A primary cause of off-target lysine labeling is the decomposition of the PTAD reagent into a promiscuous isocyanate byproduct. This isocyanate readily reacts with primary amines, such as the side chain of lysine.
Troubleshooting Steps:
-
Use Tris Buffer: The most effective way to mitigate this is to include 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) in your reaction buffer. Tris acts as a scavenger for the isocyanate byproduct, preventing it from reacting with your protein of interest. Even a small amount of Tris can be effective.
-
Control Reaction Time: Minimize the reaction time to what is necessary for sufficient on-target labeling. Prolonged incubation can lead to increased decomposition of the PTAD reagent.
-
Optimize PTAD Concentration: Use the lowest concentration of PTAD reagent that provides adequate labeling of your target tyrosine residues. Excess reagent can contribute to higher levels of off-target modification.
Q2: My tryptophan residues are being labeled in addition to tyrosine. How can I improve selectivity for tyrosine?
A2: While PTAD reagents are highly selective for tyrosine, they can also react with tryptophan residues. The selectivity between tyrosine and tryptophan is highly dependent on the pH of the reaction buffer.
Troubleshooting Steps:
-
Maintain Neutral to Alkaline pH: To favor tyrosine labeling, perform the reaction in a buffer with a pH between 7 and 10. At lower pH values (e.g., pH 4), the reaction with tryptophan can become more prominent.
-
Competitive Analysis: If your protein has critical tryptophan residues, consider performing a pilot experiment with a model peptide containing both tyrosine and tryptophan to optimize the pH for maximum tyrosine selectivity. A proteome-wide selectivity study showed that at pH 7.2, PTAD reagents have a high selectivity for tyrosine over tryptophan.
Q3: How can I quench the reaction and remove excess, unreacted PTAD reagent?
A3: Unreacted PTAD reagent can continue to cause off-target labeling and should be quenched at the end of the desired reaction time.
Troubleshooting Steps:
-
Use Protic Solvents: Protic solvents, such as water, can be used to quench the reaction by degrading the excess PTAD reagent.
-
Size Exclusion Chromatography: To remove both quenched and unreacted reagent, as well as any byproducts, perform size exclusion chromatography (e.g., a desalting column) appropriate for the size of your labeled molecule.
Q4: Can the PTAD labeling reaction itself denature my protein?
A4: The PTAD conjugation reaction itself, when performed under appropriate conditions, is not expected to unfold proteins. However, the solvent used to dissolve the PTAD reagent can cause denaturation if the final concentration of the organic solvent in the reaction mixture is too high.
Troubleshooting Steps:
-
Minimize Organic Solvent: Keep the concentration of organic solvents (like acetonitrile or DMF) used to dissolve the PTAD reagent to a minimum in the final reaction volume. It is recommended to keep the acetonitrile/H₂O percentage at or below 5% (v/v). Reactions with 20% acetonitrile/H₂O have been shown to cause protein unfolding.
-
Confirm Protein Conformation: If you are concerned about the structural integrity of your protein after labeling, you can use techniques like size exclusion chromatography (SEC) or circular dichroism (CD) spectroscopy to confirm that the protein remains in its native folded state.
Q5: I am seeing multiple additions of the PTAD label to a single tyrosine residue. Is this normal and how can I control it?
A5: Yes, it is possible to have a double-reacted product where two PTAD molecules conjugate to the phenolic ring of a single tyrosine residue.
Troubleshooting Steps:
-
Control Stoichiometry: To favor single labeling, use a 1:1 molar ratio of PTAD reagent to your target protein or peptide. Using a significant excess of the PTAD reagent increases the likelihood of double labeling.
Data Presentation
Table 1: Influence of pH on PTAD Labeling Selectivity (Tyrosine vs. Tryptophan)
| pH | Target Residue Favored | Relative Labeling Efficiency (Tyrosine) | Relative Labeling Efficiency (Tryptophan) | Reference |
| 4 | Tryptophan | Significantly reduced | Favored | |
| 7.2 | Tyrosine | High | Low (over 3% of tryptophan residues modified in a proteome-wide study) | |
| 7-10 | Tyrosine | High (yields ranging from 85–98%) | Not reported, but expected to be low |
Experimental Protocols
Protocol for Minimizing Off-Target PTAD Labeling
-
Buffer Preparation: Prepare your reaction buffer (e.g., PBS, HEPES) at the desired pH (typically pH 7.4 for tyrosine selectivity). Add Tris to a final concentration of 10-50 mM to act as an isocyanate scavenger. If methionine oxidation is a concern, purging the buffer with argon can reduce this side reaction.
-
Protein Preparation: Ensure your protein of interest is in the prepared Tris-containing buffer.
-
PTAD Reagent Preparation: Immediately before use, prepare a stock solution of the PTAD reagent in a minimal amount of a compatible organic solvent (e.g., DMF or acetonitrile). The reduced form of PTAD can be stored in solution and activated by an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) right before use.
-
Labeling Reaction:
-
Add the freshly prepared PTAD solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
The molar ratio of PTAD to protein should be optimized for your specific application. Start with a low molar excess (e.g., 1-10 equivalents).
-
Incubate the reaction at room temperature or on ice. Reaction times are typically short, often under 5 minutes.
-
-
Quenching: Stop the reaction by adding a protic solvent like water or by proceeding directly to purification.
-
Purification: Remove excess PTAD reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or another suitable purification method based on the properties of your target molecule.
Visualizations
Technical Support Center: Using Tris Buffer to Scavenge PTAD Isocyanate Byproducts
This guide provides technical support for researchers, scientists, and drug development professionals on the use of Tris (tris(hydroxymethyl)aminomethane) buffer to scavenge isocyanate byproducts generated during reactions involving 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Below are frequently asked questions, troubleshooting advice, and detailed protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the PTAD-derived isocyanate byproduct and why is it problematic?
Answer: In certain reaction conditions, particularly in aqueous media, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can undergo decomposition that results in the formation of a reactive phenyl isocyanate byproduct. Isocyanates (compounds containing the R−N=C=O group) are highly electrophilic. This reactivity makes the isocyanate byproduct problematic for several reasons:
-
Non-specific Labeling: It can react promiscuously with various nucleophilic residues on proteins and peptides (e.g., lysine, cysteine) or with other molecules in the reaction mixture, leading to unintended and poorly characterized conjugates.
-
Reduced Yield of Desired Product: The side reaction consumes the target molecule and complicates the purification process.
-
Difficulty in Characterization: The presence of multiple, undefined products makes the analytical characterization of the desired conjugate challenging.
Q2: How does Tris buffer scavenge the isocyanate byproduct?
Answer: Tris buffer scavenges isocyanates through a nucleophilic addition reaction. The Tris molecule contains a primary amine (-NH₂) and three hydroxyl (-OH) groups. The primary amine is a potent nucleophile that readily attacks the electrophilic carbon atom of the isocyanate group. This reaction forms a stable urea derivative, effectively neutralizing the reactive isocyanate and preventing it from participating in undesired side reactions. The hydroxyl groups on Tris also contribute to its high water solubility, making it ideal
Technical Support Center: Post-Conjugation Purification of PTAD-PEG4-Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess PTAD-PEG4-alkyne following its conjugation to proteins, antibodies, or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A1: Removing unreacted this compound is a critical step for several reasons:
-
Accurate Downstream Quantification: Residual alkyne reagent can interfere with assays used to determine the degree of labeling or conjugation efficiency, leading to inaccurate results.
-
Preventing Side Reactions: The reactive alkyne group can participate in unintended subsequent reactions, such as in "click" chemistry steps, leading to poorly defined final products.
-
Ensuring Homogeneity: For therapeutic applications, a homogenous product with a consistent drug-to-antibody ratio (DAR) is essential for predictable efficacy and safety.
-
Reducing Non-Specific Binding: Excess reagent can increase non-specific interactions in cell-based assays or in vivo studies.
-
Regulatory Compliance: For clinical and pharmaceutical development, demonstrating the purity of the final conjugate is a regulatory requirement.
Q2: What are the primary methods for removing excess this compound?
A2: The three most common and effective methods for removing small molecules like this compound from larger bioconjugates are:
-
Size Exclusion Chromatography (SEC): A rapid and high-resolution technique that separates molecules based on their size.
-
Dialysis: A straightforward method that relies on the diffusion of small molecules across a semi-permeable membrane.
-
Precipitation: A technique that selectively precipitates the larger bioconjugate, leaving the smaller, unreacted reagent in the supernatant.
Q3: How do I choose the best purification method for my specific application?
A3: The optimal method depends on several factors, including the size of your biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can help guide your choice:
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for each purification method to facilitate an easy comparison.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Precipitation |
| Typical Protein Recovery | >95%[1] | >90% | ~90%[2][3] |
| Processing Time | 5-30 minutes per sample[4] | 4-24 hours (with buffer changes)[5] | 1-4 hours |
| Purity Achieved | High | Moderate to High | Moderate |
| Scalability | Excellent for small to large scale | Good for various scales | Excellent for large scale |
| Gentleness of Method | Very Gentle | Very Gentle | Can sometimes cause aggregation |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Overlap | Column Overloading: Exceeding the column's capacity. | Reduce the sample volume or concentration. A general guideline is to load 1-5% of the column volume. |
| Inappropriate Column Choice: The pore size of the resin is not suitable for the size difference between your conjugate and the excess reagent. | Select a resin with a fractionation range appropriate for separating your large biomolecule from the small this compound. For example, Superdex® 200 is suitable for many antibodies. | |
| Flow Rate Too High: Reduces the interaction time with the stationary phase. | Decrease the flow rate to improve resolution, especially for larger proteins. | |
| Low Recovery of Conjugate | Non-Specific Binding: The conjugate is adsorbing to the column matrix. | Increase the ionic strength of the mobile phase by adding salt (e.g., 150 mM NaCl) to minimize electrostatic interactions. |
| Sample Aggregation: Aggregated protein can get trapped in the column frit or matrix. | Centrifuge your sample at high speed before loading to remove any precipitated protein. | |
| Peak Tailing or Broadening | Secondary Interactions: Hydrophobic or ionic interactions between the conjugate and the column matrix. | Adjust the mobile phase pH or add a small amount of an organic modifier to disrupt these interactions. |
Dialysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Removal of Reagent | Insufficient Dialysis Time or Infrequent Buffer Changes: Equilibrium is reached before all the small molecules are removed. | Dialyze for a longer period (e.g., overnight) and perform at least 2-3 buffer changes. |
| Buffer Volume Too Small: The concentration gradient is not large enough for efficient diffusion. | Use a dialysis buffer volume that is at least 100-200 times the sample volume. | |
| Significant Sample Loss | Incorrect Molecular Weight Cut-Off (MWCO): The MWCO of the membrane is too close to the molecular weight of your biomolecule. | Select a membrane with an MWCO that is significantly smaller than your protein of interest, typically half the molecular weight of the protein. |
| Non-Specific Binding: The protein is adsorbing to the dialysis membrane. | Consider using a membrane made of regenerated cellulose, which has low protein binding. Pre-blocking the membrane with a BSA solution can also help. | |
| Protein Precipitation in Tubing | Sudden Change in pH or Ionic Strength: Rapid changes in buffer conditions can cause proteins to become insoluble. | Perform a gradual buffer exchange by sequentially dialyzing against buffers with decreasing concentrations of denaturants or salts. Adding 50% glycerol can also improve solubility. |
Precipitation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Precipitation Yield | Suboptimal Precipitant Concentration or pH: The conditions are not ideal for precipitating your specific conjugate. | Empirically determine the optimal precipitant (e.g., PEG) concentration and pH for your antibody. |
| Insufficient Incubation Time or Temperature: The protein has not had enough time to precipitate fully. | Increase the incubation time or adjust the temperature as recommended for your chosen precipitation method. | |
| Inefficient Pelleting: The centrifugation speed or time is not sufficient to pellet the precipitate. | Increase the centrifugation speed and/or duration. | |
| Co-precipitation of Impurities | Overly Harsh Precipitation Conditions: High concentrations of precipitant can cause non-specific precipitation of other molecules. | Use the minimum effective concentration of the precipitating agent. Consider a multi-step precipitation process. |
| Difficulty Resolubilizing Pellet | Inappropriate Resolubilization Buffer: The buffer is not suitable for solubilizing the precipitated protein. | Screen a variety of buffers with different pH and excipients to find the optimal resolubilization conditions. |
| Protein Denaturation: The precipitation process may have caused the protein to denature and aggregate irreversibly. | Use a milder precipitating agent or less harsh conditions. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Excess this compound
This protocol is designed for the purification of a monoclonal antibody (mAb) conjugate (~150 kDa) from excess this compound (~0.5 kDa).
Materials:
-
SEC column (e.g., Superdex® 200 Increase 10/300 GL)
-
Chromatography system (e.g., ÄKTA pure)
-
Mobile Phase/Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed.
-
Conjugated antibody solution
-
0.22 µm syringe filter
Workflow:
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of filtered and degassed PBS at the manufacturer's recommended flow rate.
-
Sample Preparation: Centrifuge the conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with PBS at the recommended flow rate.
-
Fraction Collection: Monitor the elution profile at 280 nm. The larger antibody conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions corresponding to the main protein peak.
-
Analysis: Pool the fractions containing the purified conjugate. Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and assess purity by SDS-PAGE or analytical SEC.
Protocol 2: Dialysis for Removal of Excess this compound
This protocol is suitable for purifying a protein conjugate from small molecule impurities.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for an antibody.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
-
Conjugated protein solution
Workflow:
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves hydrating the membrane in water or dialysis buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing or cassette.
-
First Dialysis Step: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently. Dialyze for 2-4 hours.
-
Buffer Change: Discard the dialysis buffer and replace it with fresh, cold buffer.
-
Second Dialysis Step: Continue to dialyze for another 2-4 hours with gentle stirring.
-
Final Dialysis Step: Change the buffer one more time and allow the dialysis to proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and gently remove the purified conjugate solution.
Protocol 3: PEG Precipitation for Removal of Excess this compound
This protocol describes the precipitation of a monoclonal antibody conjugate.
Materials:
-
Polyethylene glycol (PEG) 6000
-
Precipitation buffer (e.g., 20 mM Tris, pH 8.0)
-
Resolubilization buffer (e.g., PBS, pH 7.4)
-
Refrigerated centrifuge
-
Conjugated antibody solution
Workflow:
Procedure:
-
Precipitant Addition: Slowly add a stock solution of PEG 6000 to the conjugation mixture to reach the desired final concentration (this needs to be optimized, but a starting point is often 10-15% w/v).
-
Incubation: Incubate the mixture on ice or at 4°C for 1-2 hours with gentle, continuous mixing.
-
Pelleting: Centrifuge the mixture at a high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C to pellet the precipitated antibody conjugate.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the excess this compound.
-
(Optional) Pellet Wash: Gently wash the pellet with a small volume of cold precipitation buffer containing the same concentration of PEG to remove any trapped impurities.
-
(Optional) Re-pelleting: Centrifuge again under the same conditions to re-pellet the conjugate.
-
Resolubilization: Resuspend the pellet in a suitable volume of the desired final buffer (e.g., PBS). Ensure the pellet is fully dissolved. A brief, gentle vortexing or pipetting up and down may be necessary.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. 蛋白透析、脱盐、浓缩和小分子杂质去除 -赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to MALDI-TOF Analysis of PTAD-Protein Conjugates
For researchers, scientists, and drug development professionals engaged in the study of protein structure and interactions, the use of chemical probes like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) has become a valuable tool for footprinting tyrosine residues. The subsequent analysis of these PTAD-protein conjugates is critical for understanding protein topography and binding sites. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical alternatives for the characterization of these conjugates, supported by experimental data and detailed protocols.
Performance Comparison: MALDI-TOF vs. Alternative Techniques
The selection of an analytical technique for PTAD-protein conjugates hinges on various factors, including the complexity of the sample, the desired level of structural detail, and throughput requirements. While MALDI-TOF offers speed and simplicity, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide deeper sequence information.
| Feature | MALDI-TOF MS | LC-MS/MS |
| Principle | Measures the mass-to-charge ratio of intact ions after soft ionization from a crystalline matrix. | Separates peptides by liquid chromatography before ionization and fragmentation for sequence analysis. |
| Primary Application | Rapid mass determination of intact proteins and peptides, peptide mass fingerprinting. | In-depth protein identification and sequencing, localization of post-translational modifications. |
| Sample Throughput | High; rapid data acquisition (less than a minute per sample).[1] | Lower; longer analysis time due to chromatographic separation (typically 1-2 hours per sample).[1] |
| Complexity of Analysis | Relatively simple operation and data analysis.[1] | More complex instrumentation and data interpretation. |
| Sensitivity | High sensitivity, with detection limits in the femtomole to attomole range.[2] | Generally offers higher sensitivity for complex mixtures due to upfront separation.[1] |
| Tolerance to Contaminants | Relatively tolerant to salts and buffers. | Less tolerant to contaminants which can interfere with chromatography and ionization. |
| Information Obtained | Molecular weight of the conjugate, degree of labeling (number of PTAD adducts). | Site of PTAD modification on the protein sequence, relative quantification of modified peptides. |
| Fragmentation | Minimal fragmentation, providing information on the intact molecule. | Controlled fragmentation (MS/MS) provides detailed structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analysis of PTAD-protein conjugates. Below are representative protocols for MALDI-TOF MS and the commonly used alternative, LC-MS/MS.
MALDI-TOF MS Analysis of PTAD-Protein Conjugates
This protocol is adapted from general procedures for protein and peptide analysis by MALDI-TOF MS.
1. Sample Preparation:
-
Protein Digestion (for peptide analysis):
-
Denature the PTAD-labeled protein in a solution containing 8 M urea and 10 mM dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the solution 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding 1% trifluoroacetic acid (TFA).
-
-
Desalting:
-
Use a C18 ZipTip or equivalent to desalt the peptide mixture.
-
Equilibrate the tip with 100% acetonitrile (ACN) followed by 0.1% TFA in water.
-
Bind the peptides to the tip by pipetting the sample up and down.
-
Wash the tip with 0.1% TFA in water to remove salts and other contaminants.
-
Elute the peptides with a solution of 50-70% ACN and 0.1% TFA.
-
2. Matrix and Target Preparation:
-
Matrix Selection: For peptides and modified peptides, α-cyano-4-hydroxycinnamic acid (HCCA) is a common choice. For intact proteins, sinapinic acid (SA) is often used.
-
Matrix Solution Preparation: Prepare a saturated solution of HCCA in 50% ACN, 0.1% TFA. For SA, prepare a solution of 10 mg/mL in 50% ACN, 0.1% TFA.
-
Spotting Technique (Dried Droplet):
-
Mix the desalted peptide solution 1:1 (v/v) with the matrix solution.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
3. MALDI-TOF MS Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode for peptides or linear mode for intact proteins.
-
Calibrate the instrument using a standard peptide or protein mixture.
LC-MS/MS Analysis of PTAD-Protein Conjugates
This protocol provides a general workflow for the analysis of modified peptides.
1. Sample Preparation:
-
Follow the same protein digestion and desalting steps as described for MALDI-TOF MS analysis.
2. Liquid Chromatography (LC) Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Apply a linear gradient of increasing Solvent B to elute the peptides. A typical gradient might be from 2% to 40% Solvent B over 60 minutes.
-
Flow Rate: Use a flow rate appropriate for the column dimensions, often in the range of 200-300 nL/min for nano-LC.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Couple the LC system online to an electrospray ionization (ESI) mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan to detect the peptide precursor ions.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
4. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Specify the PTAD modification on tyrosine as a variable modification in the search parameters.
-
Analyze the data to identify the specific tyrosine residues that were labeled with PTAD.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for MALDI-TOF and LC-MS/MS analysis of PTAD-protein conjugates.
Caption: Workflow for MALDI-TOF analysis of PTAD-protein conjugates.
Caption: Workflow for LC-MS/MS analysis of PTAD-protein conjugates.
References
A Comparative Guide to the Stability of PTAD-Tyrosine and Maleimide-Cysteine Bioconjugates
For researchers, scientists, and professionals in drug development, the choice of bioconjugation chemistry is critical to the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs). The stability of the linkage between a biological molecule and its payload is a key determinant of its in vivo performance. This guide provides an objective comparison of the stability of two prominent conjugation strategies: the reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with tyrosine residues and the Michael addition of maleimide to cysteine residues.
Introduction to the Chemistries
PTAD-Tyrosine Conjugation: This method involves a "click-like" reaction where a PTAD derivative reacts with the phenolic side chain of a tyrosine residue.[1][2] This approach targets native tyrosine residues, which are moderately abundant on protein surfaces.[3][4]
Maleimide-Cysteine Conjugation: This widely used technique relies on the Michael addition of a thiol group from a cysteine residue to the double bond of a maleimide ring, forming a thiosuccinimide linkage.[5] This reaction is highly specific for the sulfhydryl group of cysteine, a relatively rare amino acid in proteins.
Comparative Stability Analysis
A significant body of research indicates that the PTAD-tyrosine linkage is substantially more stable than the maleimide-cysteine linkage under various physiologically relevant and stressed conditions. The primary liability of maleimide-cysteine conjugates is their susceptibility to a retro-Michael reaction, which leads to deconjugation and potential off-target effects.
Quantitative Stability Data
| Linkage Type | Condition | Time | Remaining Conjugate (%) | Reference |
| PTAD-Tyrosine | Human Blood Plasma | 7 days | Stable | |
| 10% Hydrochloric Acid | 7 days | Stable | ||
| 10% Sodium Hydroxide | 7 days | Stable | ||
| High Temperature (120 °C) | Not Specified | Stable | ||
| N-Alkyl Maleimide-Cysteine | Thiol-containing buffer/serum | 7 days | 33-65% | |
| N-Aryl Maleimide-Cysteine | Thiol-containing buffer/serum | 7 days | >80% | |
| Maleimide-Cysteine (Thiosuccinimide) | 10-fold excess GSH, pH 7.4 | 25 hours | ~85% (degradation to GSH adduct) | |
| Maleimide-Cysteine (Transcyclized) | 10-fold excess GSH, pH 7.4 | 25 hours | ~99.5% |
Reaction Mechanisms and Stability Pathways
The stability of these conjugates is directly related to their underlying chemistry. The PTAD-tyrosine bond is a robust covalent linkage, while the maleimide-cysteine adduct can exist in equilibrium, leading to its instability.
Experimental Protocols
Below are representative protocols for assessing the stability of bioconjugates.
Protocol 1: Plasma Stability Assay
This protocol assesses the stability of a bioconjugate in human plasma over time.
-
Preparation:
-
Thaw human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the bioconjugate into the plasma at a final concentration of 50 µM.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
-
Sample Processing:
-
Precipitate plasma proteins by adding three volumes of ice-cold organic solvent (e.g., acetonitrile or a mixture of organic solvents).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the conjugate and any released payload.
-
-
Analysis:
-
Analyze the supernatant by a suitable analytical method, such as LC-MS or RP-HPLC, to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate against time to determine the stability profile.
-
Protocol 2: Thiol Exchange Stability Assay
This protocol evaluates the susceptibility of a maleimide-cysteine conjugate to thiol exchange, often using glutathione (GSH) as a representative physiological thiol.
-
Preparation:
-
Prepare a solution of the maleimide-cysteine conjugate in a phosphate buffer (100 mM, pH 7.4).
-
Prepare a stock solution of reduced glutathione (GSH) in the same buffer.
-
-
Incubation:
-
Add a 10-fold molar excess of GSH to the conjugate solution.
-
Incubate the reaction mixture at 25°C.
-
Monitor the reaction over a period of 25 hours.
-
-
Analysis:
-
At various time points, take aliquots of the reaction mixture and analyze by HPLC-MS.
-
Monitor the decrease in the peak corresponding to the intact conjugate and the appearance of the peak corresponding to the GSH-adduct of the payload.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the stability of PTAD-tyrosine and maleimide-cysteine conjugates.
Discussion and Conclusion
The choice between PTAD-tyrosine and maleimide-cysteine conjugation depends on the specific requirements of the application.
PTAD-Tyrosine Conjugation:
-
Advantages: Forms a highly stable linkage that is resistant to degradation in plasma and under harsh chemical conditions. This makes it an excellent choice for applications requiring long-term stability in vivo.
-
Considerations: PTAD reagents can sometimes decompose to form isocyanate by-products, which can react with amine groups. However, this side reaction can be mitigated by including a scavenger like Tris buffer in the reaction mixture.
Maleimide-Cysteine Conjugation:
-
Advantages: A well-established and efficient reaction with high specificity for cysteine residues.
-
Disadvantages: The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature drug release and potential off-target toxicity.
Strategies to Improve Maleimide-Cysteine Stability: Several strategies have been developed to address the instability of maleimide-cysteine conjugates:
-
Hydrolysis: The thiosuccinimide ring can be hydrolyzed to a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. This can be promoted by incubating the conjugate at a slightly basic pH.
-
Next-Generation Maleimides: The use of N-aryl maleimides accelerates the hydrolysis of the thiosuccinimide ring, leading to more stable conjugates compared to those formed with traditional N-alkyl maleimides.
-
Transcyclization: For peptides with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable thiazine structure.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
A Comparative Guide to Selective Tyrosine Labeling: Moving Beyond PTAD
For researchers, scientists, and drug development professionals seeking to selectively modify tyrosine residues in proteins, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) has been a valuable tool. However, the landscape of bioconjugation is ever-evolving, and a host of innovative alternatives now offer distinct advantages in terms of selectivity, efficiency, and reaction conditions. This guide provides an objective comparison of PTAD and its leading alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal tyrosine labeling strategy.
The Benchmark: PTAD-Mediated Tyrosine Labeling
PTAD reacts with the phenolic side chain of tyrosine through a "tyrosine-click" reaction, forming a stable covalent bond. This method is known for its relatively fast kinetics and efficiency in aqueous buffers.[1][2] However, a significant drawback of PTAD is its decomposition in aqueous solutions to form a reactive isocyanate byproduct. This byproduct can promiscuously label other nucleophilic residues, such as lysine, leading to reduced selectivity.[1][3] The addition of scavengers like Tris buffer can mitigate this side reaction, but it adds complexity to the experimental setup.[1]
Emerging Alternatives to PTAD
A variety of powerful techniques have emerged as compelling alternatives to PTAD, each with its own unique mechanism and advantages. These methods can be broadly categorized into chemo-enzymatic, transition metal-mediated, bio-orthogonal chemical reactions, and specialized probe-based approaches.
Performance Comparison of Tyrosine Labeling Methods
| Method | Reagent/Enzyme | Typical Efficiency/Yield | Selectivity | Key Reaction Conditions | Notable Side Reactions |
| PTAD Labeling | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | ~60% yield for peptides | Good for tyrosine, but can have off-target labeling of lysine due to isocyanate byproduct | pH 7, Room Temperature | Isocyanate formation leading to lysine modification |
| Tyrosinase-Mediated | Tyrosinase | Successful labeling of low concentration (125 nM) peptides | High for tyrosine | pH 6.8-7.2, Room Temperature, 60 min | Potential for over-oxidation of the target protein |
| Tubulin Tyrosine Ligase (TTL) | Tubulin Tyrosine Ligase | Highly efficient for proteins with a C-terminal Tub-tag | Site-specific for the C-terminal Tub-tag | Requires ATP and specific buffer conditions | Limited to proteins engineered with a Tub-tag |
| Palladium-Catalyzed | π-allyl palladium complex | 50-65% conversion for monoadduct | Selective for tyrosine O-alkylation | pH 8.5-9, 45 min | Requires a metal catalyst which may need to be removed |
| Mannich-type Reaction | Aldehyde and aniline | Moderate, e.g., 66% labeling with rhodamine | Can have side reactions with tryptophan and cysteine | pH 6.5, Room Temperature to 37°C, 18-24h | Slow reaction times and potential for side products |
| Photoredox Catalysis | Lumiflavin photocatalyst | Up to 95% conversion | Highly site-selective for a single tyrosine | Visible light irradiation, aqueous buffer | Requires a light source and photocatalyst |
| Luminol Derivatives | N-methyl luminol derivatives with HRP and H₂O₂ | 95% conversion for angiotensin II | Predominantly selective for tyrosine | Requires HRP and H₂O₂ | H₂O₂ can lead to oxidation of cysteine residues |
| e-Y-click | Phenylurazole precursor | 84-91% conversion with luminol derivatives | Complete tyrosine chemoselectivity with luminol derivatives | Electrochemical cell, low potential | Requires specialized electrochemical equipment |
| Sulfonyl Fluoride Probes | Aryl sulfonyl fluorides | Dependent on probe design and target reactivity | Can be designed for high selectivity towards specific tyrosines | Physiological conditions | Potential for off-target labeling of other nucleophilic residues |
| Diazirine Photoaffinity Labeling | Diazirine-based probes | Yields can be variable | Preferential labeling of polar residues including tyrosine upon photoactivation | UV irradiation (~350-365 nm) | Requires UV light which can potentially damage proteins |
Mechanistic Insights and Experimental Workflows
To aid in the understanding of these diverse labeling strategies, the following diagrams illustrate their core mechanisms and experimental workflows.
PTAD Labeling Workflow
Caption: Workflow of PTAD-based tyrosine labeling.
Chemo-Enzymatic Labeling: Tyrosinase
Caption: Tyrosinase-mediated selective tyrosine labeling.
Electrochemical Tyrosine Click (e-Y-click)
Caption: Workflow of the e-Y-click method.
Detailed Experimental Protocols
PTAD Labeling of a Peptide (Angiotensin II)
This protocol is adapted from a study on PTAD conjugation.
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin II in an appropriate buffer (e.g., 100 mM Tris).
-
Freshly prepare a stock solution of PTAD in an organic solvent (e.g., acetonitrile).
-
-
Labeling Reaction:
-
To the Angiotensin II solution, add the PTAD stock solution to achieve the desired molar excess (e.g., 10-fold molar excess of PTAD).
-
The final reaction mixture should be in an aqueous buffer containing a scavenger like Tris to minimize side reactions.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Analysis:
-
Analyze the reaction products by MALDI-TOF mass spectrometry to confirm the conjugation of PTAD to the tyrosine residue.
-
Tyrosinase-Mediated Labeling of a Peptide
This protocol is based on a method developed for the stable isotope labeling of tyrosine residues.
-
Reaction Mixture Preparation:
-
Prepare a solution of the tyrosine-containing peptide (e.g., 1 µM Leucine-enkephalin) in a suitable buffer.
-
Add the labeling reagent (e.g., 10 mM cysteine).
-
Add tyrosinase to a final concentration of 200 U/ml.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 60 minutes. The optimal pH is between 6.8 and 7.2.
-
-
Quenching and Analysis:
-
Stop the reaction by adding an acid (e.g., formic acid) to inactivate the enzyme.
-
Analyze the labeled peptide by mass spectrometry.
-
Palladium-Catalyzed Tyrosine O-Alkylation
This protocol is derived from a study on palladium-catalyzed protein modification.
-
Reagent Preparation:
-
Dissolve the protein (e.g., chymotrypsinogen) in an aqueous buffer (pH 8.5-9).
-
Prepare a solution of the electrophilic π-allyl palladium complex precursor (e.g., allylic acetate) and palladium(II) acetate.
-
-
Labeling Reaction:
-
Add the palladium catalyst and the allylic acetate to the protein solution.
-
Incubate the reaction for 45 minutes.
-
-
Purification and Analysis:
-
Purify the modified protein using size-exclusion chromatography to remove the catalyst and excess reagents.
-
Analyze the extent of modification by mass spectrometry.
-
Conclusion: Choosing the Right Tool for the Job
The selective labeling of tyrosine residues is a powerful strategy for a wide range of applications in chemical biology and drug development. While PTAD remains a useful reagent, its limitations, particularly regarding selectivity, have spurred the development of a diverse toolbox of alternative methods.
For applications requiring absolute site-specificity, chemo-enzymatic methods like TTL are unparalleled, provided the protein can be engineered with the requisite recognition tag. Tyrosinase-mediated labeling offers high selectivity for accessible tyrosines on native proteins.
For researchers seeking to avoid enzymatic modifications, photoredox catalysis and the e-Y-click method present highly efficient and selective chemical alternatives, with the latter offering the advantage of in situ reagent generation, which minimizes side reactions. Luminol derivatives also show great promise for high-efficiency labeling with reduced byproducts compared to PTAD.
Transition metal-catalyzed reactions provide another avenue for tyrosine modification, although the need for metal catalysts and potentially basic pH conditions should be considered. The Mannich-type reaction , one of the older methods, can be effective but often suffers from longer reaction times and lower selectivity. Finally, for applications in chemical proteomics and target identification, sulfonyl fluoride and diazirine-based probes offer unique capabilities for mapping functional tyrosines and capturing protein-ligand interactions.
The choice of the optimal tyrosine labeling method will ultimately depend on the specific protein of interest, the desired site of modification, the tolerance of the protein to various reaction conditions, and the downstream application. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision and select the most appropriate strategy to advance their scientific goals.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of PTAD-Tyrosine Linkages in Plasma: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the stability of the linkage between a protein and a payload is paramount to the efficacy and safety of the resulting conjugate. This is particularly critical for therapeutics intended for systemic circulation, where exposure to plasma enzymes and other physiological factors can compromise conjugate integrity. The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) mediated tyrosine linkage has emerged as a promising strategy for protein modification, offering a unique combination of selectivity and stability. This guide provides a comprehensive comparison of the PTAD-tyrosine linkage with other bioconjugation methods, supported by experimental data and detailed protocols for assessing its stability in a plasma environment.
Unparalleled Stability of the PTAD-Tyrosine Linkage
The covalent bond formed between PTAD and the phenolic side chain of tyrosine exhibits remarkable stability under a variety of harsh conditions. Studies have demonstrated that this linkage can withstand week-long incubations in human blood plasma, extreme pH levels (10% sodium hydroxide or 10% hydrochloric acid), and high temperatures (120°C)[1]. This robustness positions the PTAD-tyrosine linkage as a superior alternative to other commonly employed bioconjugation strategies.
Table 1: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Target Residue | Key Stability Features | Common Applications | Potential Liabilities |
| PTAD Adduct | Tyrosine | Highly stable in plasma, resistant to extreme pH and temperature[1][2][3][4]. | Antibody-drug conjugates (ADCs), PEGylation, fluorescent labeling. | Potential for PTAD decomposition to isocyanate by-products, which can be scavenged by Tris buffer. |
| Thiosuccinimide | Cysteine | Prone to retro-Michael deconjugation in plasma, leading to payload dissociation. | ADCs, protein-protein crosslinking. | Linkage instability can lead to off-target toxicity and reduced efficacy. |
| Amide Bond | Lysine | Generally stable, but can be susceptible to enzymatic cleavage. | PEGylation, labeling with NHS esters. | Abundance of lysine residues can lead to heterogeneous products. |
| Azo Linkage | Tyrosine | Used for modification but stability data in plasma is less extensively reported compared to PTAD. | Protein modification with diazonium reagents. | Potential for reduction of the azo bond in vivo. |
Experimental Protocols for Stability Assessment
The evaluation of conjugate stability in plasma is a critical step in the development of biopharmaceuticals. The following protocols outline key experiments for assessing the stability of the PTAD-tyrosine linkage.
In Vitro Plasma Incubation Assay
This assay is designed to simulate the physiological environment and assess the stability of the conjugate over time.
Methodology:
-
Conjugate Preparation: Prepare the PTAD-tyrosine conjugate of the protein of interest.
-
Plasma Incubation: Incubate the conjugate in human or animal plasma at 37°C. Time points for analysis can range from 0 to 7 days or longer.
-
Sample Processing: At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to separate the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact conjugate and any released payload. The ratio of labeled to unlabeled tyrosine can also be quantified.
Two-Step Immunocapture LC/MS/MS Assay for Antibody-Drug Conjugates (ADCs)
This method is particularly useful for ADCs, allowing for the specific quantification of conjugated payload, total antibody, and any payload that has migrated to other plasma proteins like albumin.
Methodology:
-
Immunocapture of ADC: Use magnetic beads coated with the target antigen to capture the ADC and any associated antibody species from the plasma sample.
-
Analysis of Conjugated Payload: Elute the captured ADC and subject it to enzymatic digestion (e.g., with papain or lysyl endopeptidase) to release the payload for quantification by LC-MS/MS.
-
Analysis of Migrated Payload: The supernatant remaining after immunocapture can be further processed to capture and quantify any payload that has transferred to other plasma proteins, such as albumin, using anti-albumin beads.
Structural Integrity Assessment during Labeling
It is crucial to ensure that the protein's structure is not compromised during the PTAD labeling process.
Methodology:
-
Size-Exclusion Chromatography (SEC): Analyze the PTAD-labeled protein using SEC to detect any aggregation or fragmentation, which would indicate changes in the protein's tertiary structure.
-
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to assess the secondary structure of the protein before and after PTAD labeling to ensure that the folding remains intact.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing the stability of PTAD-tyrosine linkages.
Caption: Workflow for the in vitro plasma incubation assay.
Caption: Workflow for the two-step immunocapture assay.
Alternative Tyrosine Bioconjugation Methods
While PTAD-mediated conjugation stands out for its stability, several other methods for tyrosine modification exist, each with its own set of advantages and limitations.
Table 2: Comparison of Tyrosine Modification Chemistries
| Method | Reagent | Reaction Conditions | Advantages | Disadvantages |
| "Tyrosine-Click" | 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) | Aqueous buffer, pH 7, room temperature. | Fast reaction times (15-30 min), high selectivity, stable linkage. | Potential for side reactions with lysine and N-terminal amines if PTAD decomposes. |
| Mannich-type Reaction | Formaldehyde and a secondary amine | Mild, biocompatible conditions. | Targets tyrosine. | Requires an excess of highly reactive formaldehyde, which can lead to side reactions with other residues. |
| Diazonium Coupling | Diazonium salts | Varies depending on the specific reagent. | Enables introduction of various functional groups. | Stability of the resulting azo linkage in plasma is a consideration. |
| Transition Metal-Mediated | Palladium, Rhodium, or Ruthenium complexes | Varies depending on the metal and ligand. | Offers alternative reactivity and selectivity. | Potential for metal contamination and catalyst-induced protein denaturation. |
| Enzymatic Modification | Tyrosinase | Specific enzymatic conditions. | High site-specificity. | Limited to accessible tyrosine residues and requires optimization of enzymatic conditions. |
Conclusion
The PTAD-tyrosine linkage offers a superior stability profile compared to many conventional bioconjugation methods, making it an attractive choice for the development of robust and effective protein therapeutics. Its resilience in plasma, coupled with well-defined methods for stability assessment, provides researchers and drug developers with a reliable tool for creating next-generation bioconjugates. While alternative methods for tyrosine modification exist, the exceptional stability of the PTAD-tyrosine adduct makes it a leading candidate for applications requiring long-term in vivo performance.
References
- 1. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PTAD Labeling Efficiency for Bioconjugation
In the landscape of protein modification and bioconjugation, the selective labeling of amino acid residues is paramount for the development of novel therapeutics, diagnostics, and research tools. While lysine and cysteine have traditionally been the primary targets for such modifications, the focus on tyrosine labeling has grown significantly. Among the reagents for tyrosine bioconjugation, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has emerged as a highly efficient and selective option. This guide provides a quantitative analysis of PTAD labeling efficiency, compares it with alternative methods, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Analysis of PTAD Labeling Efficiency
The efficiency of PTAD labeling is influenced by several factors, including the accessibility of the tyrosine residue, the protein's conformational state, and the reaction conditions. Quantitative analysis, primarily conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise determination of labeling on individual tyrosine residues.
A key study on bovine serum albumin (BSA) demonstrated that PTAD effectively labels tyrosine residues in both folded and unfolded protein conformations.[1] The ratio of labeled to unlabeled tyrosine (L/U) serves as a quantitative measure of labeling efficiency. For instance, in native BSA, different tyrosine residues exhibit varying degrees of labeling, reflecting their solvent accessibility and local chemical environment.[2]
Table 1: Quantitative Analysis of PTAD Labeling on Bovine Serum Albumin (BSA) Tyrosine Residues
| Tyrosine Residue | L/U Ratio (Native BSA) | Log2 Fold Change (8M Urea vs. Native) | p-value (8M Urea vs. Native) |
| Y163 | High | Increased | 0.00014 |
| Y171 | Moderate | No significant change | > 0.05 |
| Y173 | Low | No significant change | > 0.05 |
| Y179 | Very Low | Increased | 0.019 |
| Y355 | Very Low | Increased | > 0.05 |
| Y364 | Moderate | No significant change | > 0.05 |
| Y424 | Moderate | No significant change | > 0.05 |
Data adapted from a study on BSA labeling with PTAD, where L/U represents the ratio of labeled to unlabeled tyrosine. The fold change indicates the difference in labeling when the protein is unfolded with 8M urea.[2]
These data highlight that PTAD labeling is sensitive to protein conformation, with some residues becoming more accessible and thus more efficiently labeled upon unfolding.[2] This property can be leveraged to probe changes in protein structure.[3]
Comparison with Alternative Labeling Methods
While PTAD is highly efficient for tyrosine labeling, several other methods are available for bioconjugation, targeting either tyrosine or other amino acids like lysine and cysteine.
Table 2: Comparison of PTAD with Other Bioconjugation Methods
| Labeling Method | Target Residue(s) | Key Advantages | Key Disadvantages | Reported Efficiency |
| PTAD | Tyrosine | High efficiency, rapid reaction, stable linkage, effective over a wide pH range (2-10). | Potential for side reactions with primary amines (can be mitigated with scavengers like Tris). | 37-98% on BSA depending on conditions. ~60% yield on peptides. |
| MTAD (4-methyl-1,2,4-triazoline-3,5-dione) | Tyrosine | Similar mechanism to PTAD. | Less efficient than PTAD. | 57% isolated yield in a model reaction. |
| Luminol Derivatives | Tyrosine | Enzymatically activated, avoiding isocyanate side products. | Requires enzymatic activation (e.g., HRP and H2O2). | 95% conversion on angiotensin II. |
| Transition Metal-Based Methods (e.g., Pd, Ce, Ru, Rh) | Tyrosine | Offer alternative reaction mechanisms and selectivities. | May require specific catalysts and conditions that could affect protein stability. | Varies depending on the specific method. |
| Succinimidyl Esters (e.g., NHS esters) | Lysine | Well-established chemistry, readily available reagents. | Can result in heterogeneous products due to the abundance of lysine residues. | Varies widely. |
| Maleimides | Cysteine | Highly selective for the thiol group of cysteine. | The resulting thioether bond can be unstable. Cysteine is a low-abundance amino acid. | Generally high for accessible cysteines. |
PTAD demonstrates superior efficiency compared to its analogue MTAD and offers a robust alternative to traditional lysine and cysteine-targeting chemistries, particularly when a more homogenous product is desired. The stability of the bond formed by PTAD is also a significant advantage over the often-reversible linkage formed with maleimides.
Experimental Protocols
Protocol 1: PTAD Labeling of Proteins
This protocol provides a general procedure for the modification of proteins with PTAD.
Materials:
-
Protein of interest (at least 1 mg/mL in a suitable buffer)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) or its reduced, storable form (urazole)
-
Activating agent for urazole form (e.g., 1,3-dibromo-5,5-dimethylhydantoin - DBH)
-
Reaction Buffer: Phosphate or Tris buffer, pH 6-9. Tris buffer can also act as a scavenger for isocyanate byproducts.
-
Organic solvent (DMF or acetonitrile)
-
Gel filtration column for cleanup
Procedure:
-
Activation of PTAD (if using the urazole form):
-
Dissolve the unactivated PTAD (urazole) and DBH in an organic solvent (e.g., DMF or acetonitrile) at a 1:0.98 molar ratio.
-
Mix for approximately 5 minutes until the solution turns from colorless/pale yellow to a deep red, indicating the formation of active PTAD.
-
Place the activated PTAD solution on ice and use within 30 minutes.
-
-
Protein Labeling:
-
Add the protein solution to the activated PTAD reagent. A 10-fold molar excess of PTAD relative to the protein is recommended.
-
Gently mix the reaction at room temperature for up to 30 minutes.
-
-
Removal of Excess Reagent:
-
Purify the labeled protein from excess, unreacted PTAD using a gel filtration column.
-
Protocol 2: Quantitative Analysis of PTAD Labeling by LC-MS/MS
This protocol outlines the workflow for quantifying PTAD labeling on a protein.
Materials:
-
PTAD-labeled protein sample
-
Denaturing buffer (e.g., with urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the PTAD-labeled protein sample.
-
Digest the protein into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify both labeled and unlabeled tyrosine-containing peptides.
-
-
Data Analysis:
-
Identify peptide sequences from the MS/MS spectra.
-
Quantify the area under the curve for the extracted ion chromatograms of both the labeled and unlabeled versions of each tyrosine-containing peptide.
-
Calculate the L/U ratio for each identified tyrosine residue.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the chemical principles of PTAD labeling.
Caption: Workflow for protein labeling with PTAD.
Caption: PTAD reaction with tyrosine and potential side reactions.
References
A Head-to-Head Comparison of Bio-orthogonal Reactions for Bioconjugation and Beyond
A detailed guide for researchers, scientists, and drug development professionals on validating the bio-orthogonality of the PTAD-alkyne reaction in comparison to established alternatives. This report provides a comprehensive analysis of reaction kinetics, stability, and cellular compatibility, supported by experimental data and detailed protocols to aid in the selection of the optimal bio-orthogonal tool for your research.
In the rapidly advancing fields of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bio-orthogonal chemistry provides a powerful toolkit for achieving this, enabling the precise attachment of probes, drugs, or other moieties to proteins, nucleic acids, and other biological targets without interfering with endogenous biochemical processes. Among the expanding repertoire of bio-orthogonal reactions, the 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD)-alkyne reaction, a type of "tyrosine-click" chemistry, has emerged as a promising method for the selective modification of tyrosine residues.[1][2][3]
This guide offers an objective comparison of the PTAD-alkyne reaction with three widely used bio-orthogonal alternatives: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. By presenting quantitative data on key performance metrics, detailed experimental protocols for validation, and visual representations of workflows and mechanisms, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison: A Quantitative Overview
The selection of a bio-orthogonal reaction is often a trade-off between reaction speed, stability of the resulting linkage, and the biocompatibility of the reagents. The following tables summarize the key performance indicators for the PTAD-alkyne reaction and its alternatives.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| PTAD-Alkyne | PTAD-functionalized molecule + Alkyne-tagged biomolecule | Data not readily available, but described as "fast" or "rapid"[4] | Targets tyrosine residues; reaction is chemoselective.[1] |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10³ | High reaction rates and yields; requires a copper(I) catalyst which can be cytotoxic. |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1 | Catalyst-free, making it highly biocompatible; kinetics are dependent on the ring strain of the cyclooctyne. |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., TCO) | 1 - 10⁶ | Exceptionally fast kinetics, catalyst-free, and highly specific. |
| Table 1: Comparison of Reaction Kinetics. Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structure of the reactants. |
| Reaction | Linkage Stability | Cellular Compatibility | Potential Off-Target Reactivity |
| PTAD-Alkyne | The tyrosine linkage is reported to be stable to extremes of pH, temperature, and human blood plasma. | Generally considered biocompatible. | PTAD decomposition can form a reactive isocyanate byproduct, which can be scavenged. |
| CuAAC | Triazole linkage is highly stable. | The copper catalyst is a major concern for cytotoxicity in living cells. | Minimal off-target reactivity of the azide and alkyne groups. |
| SPAAC | Triazole linkage is highly stable. | Excellent biocompatibility due to the absence of a catalyst. | Some strained alkynes can react with endogenous thiols. |
| IEDDA | The resulting dihydropyridazine or pyridazine linkage is stable. | Excellent biocompatibility. | Minimal off-target reactivity reported. |
| Table 2: Comparison of Stability and Biocompatibility. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the reaction mechanisms and a general workflow for validating bio-orthogonality.
Caption: Reaction mechanisms of the PTAD-alkyne, CuAAC, SPAAC, and IEDDA bio-orthogonal reactions.
Caption: A generalized experimental workflow for validating the bio-orthogonality of a chemical reaction.
Experimental Protocols for Validation
To ensure the rigor and reproducibility of bio-orthogonality validation, detailed experimental protocols are essential. The following sections provide methodologies for assessing key performance parameters.
Protocol 1: Determination of Second-Order Reaction Kinetics
Objective: To quantitatively determine and compare the second-order rate constants of the PTAD-alkyne reaction and its alternatives.
Methodology (NMR Spectroscopy):
-
Sample Preparation:
-
Prepare stock solutions of the PTAD-alkyne reagent and a model alkyne-containing peptide (e.g., a synthetic peptide with a terminal alkyne-modified tyrosine) of known concentrations in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
Prepare stock solutions of the reactants for the alternative reactions (e.g., azide and strained alkyne for SPAAC) in the same deuterated solvent.
-
In an NMR tube, mix the two reactants for the reaction being tested at known initial concentrations.
-
-
Data Acquisition:
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C or 37°C).
-
Monitor the disappearance of a characteristic proton signal from one of the reactants and the appearance of a new signal from the product.
-
-
Data Analysis:
-
Integrate the respective proton signals at each time point.
-
Plot the inverse of the concentration of the limiting reactant (1/[A]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant (k₂).
-
Protocol 2: Assessment of Bioconjugate Stability in Human Plasma
Objective: To compare the stability of the linkages formed by the PTAD-alkyne reaction and its alternatives in a biologically relevant medium.
Methodology (LC-MS):
-
Bioconjugate Formation:
-
Synthesize bioconjugates of a model protein (e.g., bovine serum albumin, BSA) with a fluorescent dye or other reporter molecule using each of the four bio-orthogonal reactions.
-
Purify the bioconjugates to remove unreacted reagents.
-
-
Plasma Incubation:
-
Incubate the purified bioconjugates in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Preparation for LC-MS:
-
At each time point, precipitate the plasma proteins from the collected aliquots using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the amount of released reporter molecule (cleavage product).
-
Analyze the protein pellet (after appropriate digestion) to assess the integrity of the bioconjugate.
-
-
Data Analysis:
-
Calculate the percentage of intact bioconjugate remaining at each time point.
-
Determine the half-life of each bioconjugate in plasma.
-
Protocol 3: Comparative Cytotoxicity Assessment
Objective: To evaluate and compare the cytotoxicity of the reagents used in the PTAD-alkyne reaction and its alternatives on a model cell line.
Methodology (MTT Assay):
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa or HEK293 cells) in 96-well plates until they reach approximately 80% confluency.
-
-
Reagent Treatment:
-
Prepare a series of dilutions for each of the bio-orthogonal reagents (PTAD-alkyne, copper sulfate/ligand for CuAAC, strained alkynes for SPAAC, and tetrazines/TCOs for IEDDA) in cell culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing the different concentrations of the reagents. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
-
Incubation:
-
Incubate the cells with the reagents for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each reagent concentration relative to the negative control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each reagent to quantify its cytotoxicity.
-
Conclusion
The validation of a bio-orthogonal reaction's performance is a critical step in its application to complex biological systems. While the PTAD-alkyne reaction presents a valuable tool for the selective modification of tyrosine residues with reports of good stability, a comprehensive and quantitative comparison with established alternatives is essential for informed selection. The IEDDA reaction currently stands out for its exceptionally fast kinetics, while SPAAC offers a robust catalyst-free alternative to the efficient but potentially toxic CuAAC.
The lack of readily available second-order rate constants for the PTAD-alkyne reaction highlights an area for future investigation to allow for a more direct comparison. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the bio-orthogonality of the PTAD-alkyne reaction and other "click" chemistries within their specific experimental contexts. By carefully considering the interplay between reaction kinetics, stability, and cytotoxicity, researchers can confidently select the most appropriate bio-orthogonal tool to advance their scientific endeavors.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. | Semantic Scholar [semanticscholar.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different PTAD derivatives for bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selective modification of proteins is a cornerstone of modern biotechnology and drug development. Among the various bioconjugation strategies, the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its derivatives has emerged as a powerful method for the rapid and specific labeling of tyrosine residues. This guide provides an objective comparison of different PTAD derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific bioconjugation needs.
Performance Comparison of PTAD Derivatives
The choice of a PTAD derivative for bioconjugation is often dictated by the desired downstream application, which may include fluorescence labeling, immobilization, or the attachment of therapeutic payloads. The most common derivatives incorporate bioorthogonal handles such as azides and alkynes, enabling further modification via click chemistry.
| Derivative | Functional Group | Reaction Time | Reported Yield | Key Features & Considerations |
| PTAD (unfunctionalized) | None | < 5 minutes[1] | Quantitative (with model compounds)[1] | Excellent for fundamental studies of tyrosine reactivity. Limited utility for further functionalization. |
| PTAD-Azide | Azide | Rapid | ~60% (with peptides)[1] | Enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] |
| PTAD-Alkyne | Alkyne | Rapid | ~60% (with peptides)[1] | Complementary to PTAD-Azide for click chemistry applications. |
| PTAD-Ketone | Ketone | Not specified | Not specified | Can be used for conjugation to hydrazide or aminooxy-functionalized molecules. |
| Electron-Rich PTADs (e.g., phenoxy ether derivatives) | Electron-donating groups on the phenyl ring | Rapid | 85-98% (pH 7-10) | Exhibit high yields over a broad pH range. |
| Electron-Deficient PTADs (e.g., pentafluoro-λ⁶-sulfanyl)phenyl derivative) | Electron-withdrawing groups on the phenyl ring | Rapid | 54-79% (in organic media) | Prone to hydrolysis in aqueous conditions; reactions are more successful in organic solvents. |
Reaction Mechanism and Specificity
PTAD derivatives react with the phenolic side chain of tyrosine residues through a rapid and highly selective "tyrosine-click" reaction. This reaction is known to proceed efficiently in aqueous buffers over a wide pH range (pH 2-10), although optimal yields for many derivatives are observed between pH 7 and 10. The reaction is remarkably fast, often completing in under five minutes.
While highly selective for tyrosine, a potential side reaction involves the decomposition of PTAD to an isocyanate byproduct, which can promiscuously label other nucleophilic residues such as lysine. This side reaction can be effectively suppressed by the addition of a scavenger, such as Tris buffer, to the reaction mixture.
Stability of PTAD-Tyrosine Conjugates
The resulting covalent bond between the PTAD derivative and tyrosine is exceptionally stable. Studies have shown that the PTAD-tyrosine linkage is robust under a wide range of conditions, including acidic (10% HCl in MeOH, 24h, 89% recovery) and basic (10% NaOH in MeOH, 24h, quantitative recovery) environments, as well as high temperatures (120°C, 1h, quantitative recovery). This stability surpasses that of commonly used maleimide-cysteine linkages, which are susceptible to hydrolysis and exchange reactions.
Experimental Protocols
General Protocol for Peptide Labeling with PTAD Derivatives
This protocol is a general guideline for the labeling of a tyrosine-containing peptide with a functionalized PTAD derivative (e.g., PTAD-Azide or PTAD-Alkyne).
Materials:
-
Tyrosine-containing peptide
-
PTAD derivative (e.g., PTAD-Azide or PTAD-Alkyne)
-
Phosphate buffer (100 mM, pH 7)
-
Acetonitrile (MeCN)
-
Tris(2-carboxyethyl)phosphine (TCEP) if reducing disulfide bonds is necessary
-
Tris buffer (optional, as a scavenger for isocyanate)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation: Dissolve the tyrosine-containing peptide in a minimal amount of phosphate buffer. If the peptide contains disulfide bonds that need to be reduced, treat with TCEP according to standard protocols.
-
PTAD Reagent Preparation: Prepare a stock solution of the PTAD derivative in acetonitrile. The concentration will depend on the specific derivative and the scale of the reaction.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the peptide solution.
-
Add 3.0 equivalents of the PTAD derivative solution to the peptide solution. The final reaction mixture should contain approximately 6% acetonitrile in phosphate buffer (pH 7).
-
If concerned about isocyanate formation, the reaction can be performed in a buffer containing Tris.
-
Incubate the reaction mixture at room temperature. The reaction is typically complete within 5 minutes.
-
-
Purification: Purify the labeled peptide from excess reagent and byproducts using RP-HPLC.
-
Analysis: Characterize the purified labeled peptide by mass spectrometry (e.g., LC-MS) to confirm successful conjugation and determine the purity.
Protocol for Antibody-Drug Conjugate (ADC) Formation using a PTAD-Drug Linker
This protocol outlines the general steps for conjugating a drug molecule functionalized with a PTAD linker to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
PTAD-drug linker
-
1,3-dibromo-5,5-dimethylhydantoin (DBH) or another suitable oxidizing agent
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
PTAD-Drug Activation:
-
In a microcentrifuge tube, dissolve the urazole precursor of the PTAD-drug linker in DMF.
-
Add an equimolar solution of DBH in DMF to the urazole solution. A characteristic color change (e.g., light cranberry red) indicates the formation of the active PTAD derivative.
-
Keep the activated PTAD-drug reagent on ice and use it immediately.
-
-
Antibody Conjugation:
-
To a solution of the antibody, add the freshly prepared activated PTAD-drug reagent. The molar excess of the PTAD-drug linker will need to be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture, typically at room temperature or 4°C, for a specified period (e.g., 1 hour).
-
-
Purification: Remove the unreacted PTAD-drug linker and any aggregates by SEC.
-
Characterization: Analyze the resulting ADC to determine the DAR, purity, and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) depict the general workflow for PTAD bioconjugation.
Caption: General workflow for PTAD-mediated bioconjugation of tyrosine residues.
Caption: Mitigation of the isocyanate side reaction using a scavenger.
Conclusion
PTAD derivatives offer a robust and versatile platform for the site-selective modification of tyrosine residues in peptides and proteins. Their rapid reaction kinetics, high selectivity, and the exceptional stability of the resulting conjugates make them highly attractive reagents for a wide range of bioconjugation applications. By understanding the properties of different PTAD derivatives and employing appropriate reaction conditions, researchers can effectively generate well-defined bioconjugates for therapeutic, diagnostic, and research purposes.
References
Stability Showdown: A Comparative Guide to Maleimide-Thiol Conjugates in Physiological Conditions
For researchers, scientists, and professionals in drug development, the stability of the linkage chemistry is a cornerstone of creating effective and safe bioconjugates. The maleimide-thiol reaction, a widely used method for its high specificity and rapid kinetics, has a well-documented Achilles' heel: the stability of the resulting thiosuccinimide bond under physiological conditions. This guide provides an objective comparison of traditional maleimide-thiol conjugates with next-generation alternatives, supported by experimental data, to inform the selection of the most appropriate conjugation strategy.
The primary challenge with conventional maleimide-thiol adducts is their susceptibility to a retro-Michael reaction. This reversal of the initial conjugation can lead to the transfer of the payload to other thiol-containing molecules in the body, such as glutathione or serum albumin, resulting in off-target toxicity and reduced therapeutic efficacy.[1][2][3][4]
The Instability Challenge: Retro-Michael Reaction and Thiol Exchange
The thiosuccinimide linkage formed from the reaction of a thiol with a maleimide is not always permanent. In the physiological environment, which is rich in endogenous thiols, the conjugate can undergo a thiol exchange. This process is initiated by the retro-Michael reaction, where the thiosuccinimide reverts to the original maleimide and thiol. The regenerated maleimide is then free to react with other available thiols, leading to a transfer of the conjugated payload.
Caption: Instability of maleimide-thiol conjugates via retro-Michael reaction.
The Solution: Stabilization Through Succinimide Ring Hydrolysis
A key strategy to overcome the instability of the thiosuccinimide linkage is the hydrolysis of the succinimide ring.[5] This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction, effectively "locking" the conjugate. This process can occur spontaneously under physiological conditions, but the rate is often slow for conventional N-alkyl maleimides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of PTAD-PEG4-alkyne: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential safety and logistical information for the proper disposal of PTAD-PEG4-alkyne, a bifunctional linker utilized in bioconjugation and proteomics research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is mandatory. The following procedures are based on best practices for similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Chemical Waste Disposal Protocol
The designated disposal route for this compound is through an approved chemical waste disposal service. This ensures the compound is managed in an environmentally responsible manner.
Step-by-Step Disposal Procedure:
-
Waste Segregation : It is imperative to not mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected separately.
-
Liquid Waste : Unused solutions and reaction mixtures containing this compound should be segregated.
-
-
Waste Container Selection :
-
Solid Waste : Utilize a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste : Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is appropriate for any solvents used.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". For mixtures, all components, including solvents and their approximate concentrations, must be listed.
-
Storage : Store waste containers in a designated, secure area, away from incompatible materials, until collection by the chemical waste disposal service.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
In Case of a Spill:
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is significant, evacuate the lab and contact your institution's EHS department.
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect : Carefully gather the absorbed material and any other contaminated solids using non-sparking tools.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent. All cleaning materials must be collected as hazardous waste.
-
Dispose : Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling PTAD-PEG4-alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PTAD-PEG4-alkyne, a bifunctional linker utilized in bioconjugation and the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling dust or aerosols.[5] |
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound for quick reference.
| Property | Value |
| Molecular Formula | C₂₃H₃₂N₄O₉ |
| Molecular Weight | 508.52 g/mol |
| Purity | ≥98% |
| Physical Form | Colorless oil |
| Solubility | Soluble in MeOH, DMF, and DMSO |
| Storage Temperature | -20°C |
[Source:]
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the recommended PPE.
-
Activation: Note that PTAD-alkyne reagents may require activation before use in protein modification. A general procedure involves reacting it with an activating agent like 1,3-dibromo-5,5-dimethylhydantoin until a color change (typically to deep red) is observed. The activated reagent should be used immediately.
Storage:
-
Store this compound in a tightly sealed container at -20°C for long-term stability.
-
If stored at -80°C, it is recommended to be used within 6 months, and if at -20°C, within 1 month.
Disposal Plan
The primary route for the disposal of this compound and its associated waste is through an approved chemical waste disposal service. This is crucial to prevent environmental contamination, especially given the potential for aquatic toxicity.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Separate solid waste (e.g., contaminated gloves, pipette tips, and weigh boats) from liquid waste (e.g., unused solutions and reaction mixtures).
-
Container Selection:
-
Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Once a waste container is full, arrange for pickup by your institution's licensed chemical waste disposal service.
In Case of a Spill:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully gather the absorbed material and any other contaminated solids.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and collect all cleaning materials as hazardous waste.
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.
Mandatory Visualizations
The following diagrams illustrate key procedural workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
